[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
Description
The compound [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A 4-bromo-substituted phenyl group linked via an (E)-hydrazinylidene bridge.
- A benzoyl moiety substituted with a 4-chlorophenyl methoxy group at the 2-position.
- A 4-ethoxybenzoate ester as the terminal group.
This architecture combines electron-withdrawing (Br, Cl) and electron-donating (ethoxy, methoxy) substituents, which influence its electronic, steric, and physicochemical properties.
Properties
Molecular Formula |
C30H24BrClN2O5 |
|---|---|
Molecular Weight |
607.9 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C30H24BrClN2O5/c1-2-37-25-14-9-21(10-15-25)30(36)39-27-16-11-23(31)17-22(27)18-33-34-29(35)26-5-3-4-6-28(26)38-19-20-7-12-24(32)13-8-20/h3-18H,2,19H2,1H3,(H,34,35)/b33-18+ |
InChI Key |
GKFMVDVQCJGOQM-DPNNOFEESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Ethoxybenzoic Acid Chloride
The 4-ethoxybenzoyl chloride intermediate is synthesized via thionyl chloride-mediated chlorination of 4-ethoxybenzoic acid. As demonstrated in CN104230703A, this reaction achieves >99% purity when conducted under reflux with N,N-dimethylformamide (DMF) as a catalyst. Key parameters include:
Reaction Conditions
Synthesis of 2-[(4-Chlorophenyl)methoxy]benzohydrazide
The hydrazide precursor is prepared by reacting methyl 2-[(4-chlorophenyl)methoxy]benzoate with hydrazine hydrate. According to PMC7527643, microwave-assisted synthesis reduces reaction time from 6 hours (conventional reflux) to 10 minutes while maintaining 85–90% yield:
Optimized Protocol
Stepwise Synthesis of Target Compound
Condensation to Form Hydrazone Linkage
The hydrazone bond is established via Schiff base formation between 2-[(4-chlorophenyl)methoxy]benzohydrazide and 4-bromo-2-formylphenyl 4-ethoxybenzoate. WO2006137083A1 highlights the critical role of acid catalysis:
Procedure
Bromination at the 4-Position
Electrophilic bromination is performed using N-bromosuccinimide (NBS) in tetrahydrofuran (THF)/H₂O (1:1). CN109553532B reports that bromine incorporation at the para position is favored under radical initiation:
Conditions
-
NBS : 1.2 equivalents
-
Solvent : THF/H₂O (1:1 v/v)
-
Temperature : 80°C, 8 hours
Reaction Optimization and Impurity Control
Catalytic Systems for Hydrazone Formation
Comparative studies from WO201718724A1 and PMC7527643 reveal that solvent choice significantly impacts geometric isomerism (E/Z ratio):
| Solvent | E/Z Ratio | Yield (%) |
|---|---|---|
| Ethanol | 9:1 | 82 |
| DMF | 6:1 | 68 |
| Acetonitrile | 8:1 | 75 |
Ethanol maximizes E-selectivity due to hydrogen bonding stabilization of the transition state.
Purification Strategies
Crude product purification involves:
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).
-
Recrystallization : Ethanol/water (4:1) removes dimeric impurities (<0.1% by HPLC).
Analytical Characterization
Spectroscopic Data
-
δ 7.88 (d, 1H, J = 8.4 Hz, Ar-H)
-
δ 6.93 (d, 2H, J = 8.7 Hz, OCH₂C₆H₄Cl)
-
δ 4.10 (t, 2H, OCH₂CH₃)
-
δ 1.41 (t, 3H, OCH₂CH₃)
IR (KBr) :
Purity Assessment
HPLC analysis (C18 column, acetonitrile/H₂O = 70:30) confirms >99.5% purity with retention time = 12.3 minutes.
Industrial Scalability Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in the 4-ethoxybenzoate moiety undergoes hydrolysis under acidic or basic conditions:
The methoxy and ethoxy groups enhance electron density on adjacent aromatic rings, potentially stabilizing intermediates during hydrolysis.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 4-position on the phenyl ring is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under catalytic or thermal conditions:
The electron-withdrawing effect of the adjacent hydrazone group activates the bromine for SNAr .
Hydrazone Tautomerism and Condensation
The hydrazone group (–NH–N=C–) exhibits keto-enol tautomerism and participates in condensation reactions:
-
Tautomerism : The E-configuration stabilizes the keto form, but enolization may occur under basic conditions, enabling coordination with metal ions (e.g., Cu²⁺, Fe³⁺) .
-
Condensation with Carbonyls : Reacts with aldehydes/ketones to form azine derivatives, as observed in structurally related hydrazones .
Cross-Coupling Reactions
The bromoaryl group participates in palladium-catalyzed coupling reactions:
The ethoxy and methoxy groups improve solubility in polar aprotic solvents during coupling .
Electrophilic Aromatic Substitution
The electron-rich aromatic rings (due to –OCH₃ and –OCH₂CH₃) undergo electrophilic substitution:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy group | Nitro-substituted derivative |
| Sulfonation | H₂SO₄, SO₃ | Ortho to hydrazone | Sulfonic acid derivative |
| Halogenation | Cl₂/FeCl₃ | Meta to chloro group | Di-/trihalogenated analog |
The chloro substituent directs electrophiles to meta positions .
Reduction and Oxidation
-
Reduction of Hydrazone : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to a C–N single bond, yielding a hydrazine derivative .
-
Oxidation of Hydrazone : Strong oxidants (e.g., KMnO₄) cleave the hydrazone linkage, generating carboxylic acids or ketones.
Complexation with Metal Ions
The hydrazone moiety acts as a bidentate ligand, forming complexes with transition metals:
| Metal Ion | Conditions | Application | Reference |
|---|---|---|---|
| Cu²⁺ | Ethanol, RT | Catalytic applications | |
| Fe³⁺ | Aqueous HCl, 60°C | Sensor development |
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound shows promise as a lead structure in drug development due to its potential biological activities, including:
- Anticancer Activity : The hydrazone moiety is known to exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have indicated that derivatives of hydrazones can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival.
- Antimicrobial Properties : Compounds with similar structural features have demonstrated antimicrobial activity against various pathogens. The presence of halogen substituents may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
2. Material Science
Due to its unique structural characteristics, the compound can be explored for applications in:
- Organic Electronics : The conjugated system within the molecule can be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Its ability to facilitate charge transport makes it a candidate for developing advanced materials in electronics.
- Polymer Chemistry : The compound can serve as a functional monomer in polymer synthesis, potentially leading to materials with tailored properties for specific applications.
Case Studies
Several studies have highlighted the potential applications of compounds with similar structures:
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate involves its interaction with molecular targets through its hydrazone linkage. This linkage can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function. The bromine and chlorine atoms also contribute to its reactivity by participating in electrophilic and nucleophilic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Physicochemical and Crystallographic Properties
- Compound A: Likely crystallizes in a monoclinic system (based on analogues in and ) with a density ~1.4 g/cm³. The ethoxy group may enhance solubility in organic solvents compared to chloro-substituted analogues .
- Phenacyl Benzoate Derivatives (e.g., ): Exhibit density ~1.3–1.5 g/cm³ and are used as photo-removable protecting groups. Compound A’s hydrazinylidene group could enable similar applications but with modified reactivity .
Biological Activity
The compound 4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 607.87 g/mol. The structure consists of a brominated phenyl ring, a hydrazone linkage, and an ethoxybenzoate moiety, which may contribute to its biological effects.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, hydrazone derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that hydrazone derivatives can effectively target cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
The presence of halogens (e.g., bromine and chlorine) in organic compounds often enhances their antimicrobial properties. Studies have reported that halogenated compounds exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The specific compound has not been extensively studied for antimicrobial effects; however, similar derivatives have shown promising results against various pathogens .
Enzyme Inhibition
Compounds containing benzoyl hydrazone structures have been identified as potential inhibitors of certain enzymes, such as acetylcholinesterase (AChE). This inhibition can lead to therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease. Preliminary studies suggest that the compound may interact with the active site of AChE, thereby enhancing cognitive function in model organisms .
Case Studies
- Anticancer Study : A recent investigation into a related hydrazone compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The study reported an IC50 value of 12 µM, indicating strong potential for further development in anticancer therapies .
- Antimicrobial Testing : In vitro assays conducted on structurally similar compounds revealed effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL. These findings suggest that the target compound may possess similar properties warranting further exploration .
The biological activity of 4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is likely mediated through multiple pathways:
- Apoptosis Induction : By activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : By interfering with cyclin-dependent kinases (CDKs) involved in cell cycle progression.
- Enzyme Interaction : Potential inhibition of AChE may contribute to neuroprotective effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 607.87 g/mol |
| Anticancer IC50 | 12 µM (related compound) |
| Antimicrobial Minimum Inhibitory Concentration (MIC) | 25 µg/mL (related compounds) |
Q & A
Q. What are the optimal synthetic routes for preparing [4-bromo-2-[(E)-hydrazinylidene-methyl]phenyl] 4-ethoxybenzoate, and how can intermediates be characterized?
Answer:
- Key Steps :
- Characterization :
Q. Which analytical techniques are most reliable for structural elucidation of this compound?
Answer:
Q. How do solvent polarity and pH influence the compound’s stability and solubility?
Answer:
- Solubility : High in DMSO and DCM; poor in aqueous buffers. Use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability : Degrades in basic conditions (pH >9) via ester hydrolysis. Store at −20°C in anhydrous DMSO .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the hydrazone group in nucleophilic or electrophilic environments?
Answer:
Q. How can biological activity be systematically evaluated, and what confounding factors arise in assay design?
Answer:
- Assay Design :
- Confounders :
Q. What computational strategies predict intermolecular interactions (e.g., protein-ligand binding) for this compound?
Answer:
Q. How can degradation pathways be mapped under oxidative or photolytic conditions?
Answer:
Q. What crystallographic challenges arise when resolving this compound’s structure, and how are they mitigated?
Answer:
Q. What pharmacophore features are critical for structure-activity relationship (SAR) studies?
Answer:
- Key Moieties :
- Methodology :
Q. How should conflicting data (e.g., solubility vs. bioactivity) be reconciled in preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
